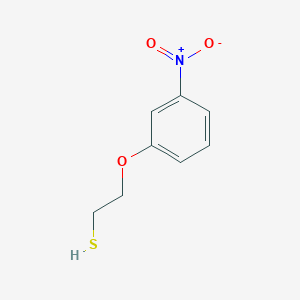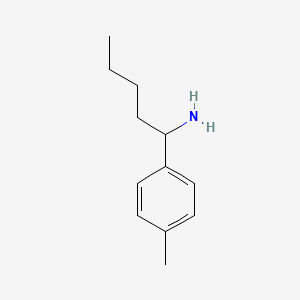![molecular formula C9H7ClN2O3 B13243980 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13243980.png)
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a prop-2-yn-1-yloxyamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitably substituted pyridine derivative.
Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The prop-2-yn-1-yloxyamino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with the chlorinated pyridine derivative.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-aminopyridine: Similar structure but lacks the prop-2-yn-1-yloxyamino and carboxylic acid groups.
6-Chloronicotinic acid: Similar structure but lacks the prop-2-yn-1-yloxyamino group.
5-Chloro-3-pyridinecarboxylic acid: Similar structure but lacks the prop-2-yn-1-yloxyamino group.
Uniqueness
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is unique due to the presence of the prop-2-yn-1-yloxyamino group, which can impart specific reactivity and binding properties. This makes it a valuable compound for designing molecules with tailored biological or chemical functions.
Eigenschaften
Molekularformel |
C9H7ClN2O3 |
|---|---|
Molekulargewicht |
226.61 g/mol |
IUPAC-Name |
5-chloro-6-(prop-2-ynoxyamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-3-15-12-8-7(10)4-6(5-11-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
KSYJHJWTYOIRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCONC1=C(C=C(C=N1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


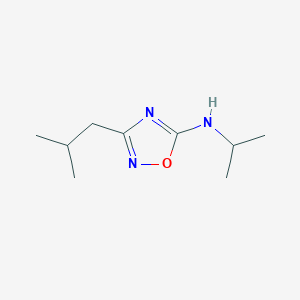
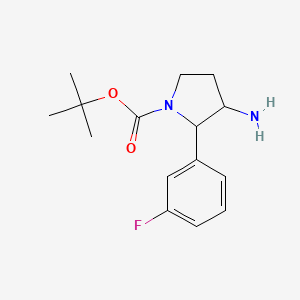
amine](/img/structure/B13243933.png)
![2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline](/img/structure/B13243941.png)
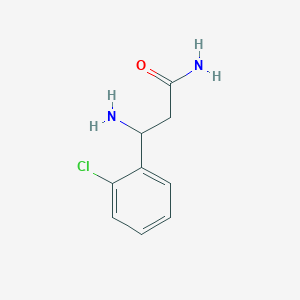
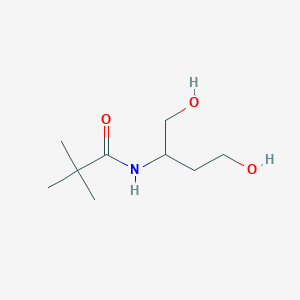

![2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)
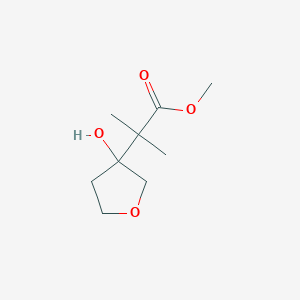
amine](/img/structure/B13243971.png)

